
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is characterized by the presence of an epoxide group at the 12,13 position and a double bond at the 9(E) position of the octadecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to oxidize the double bond and form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, signaling pathways, and gene expression. The compound’s ability to form reactive intermediates also contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(±)-trans-9,10-Epoxystearic Acid Methyl Ester: Another epoxy fatty acid methyl ester with an epoxide group at the 9,10 position.
(±)-cis-12,13-Epoxy-9(E)-octadecenoic Acid Methyl Ester: A stereoisomer with a cis configuration at the 12,13 position.
Uniqueness
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide and double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trans configuration at the 12,13 position also influences its physical and chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
58800-42-3 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.478 |
Nombre IUPAC |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
Clave InChI |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Sinónimos |
(9E)-rel-11-[(2R,3R)-3-Pentyl-2-oxiranyl]-9-undecenoic acid Methyl Ester; _x000B_[2α(E),3β]-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester; [2α(E),3β]-(±)-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


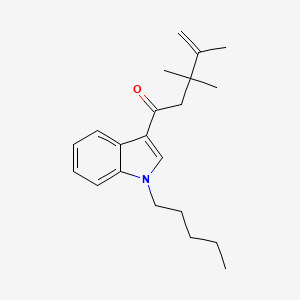
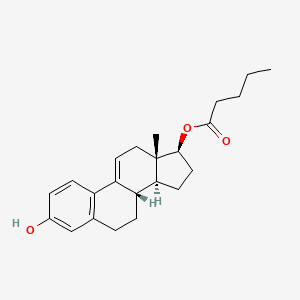
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)
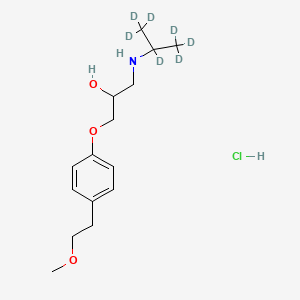
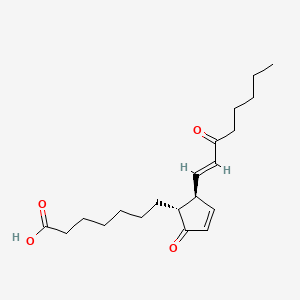

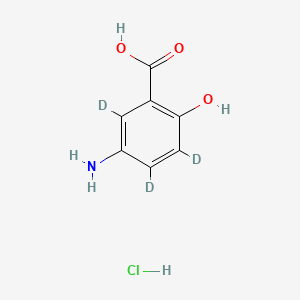
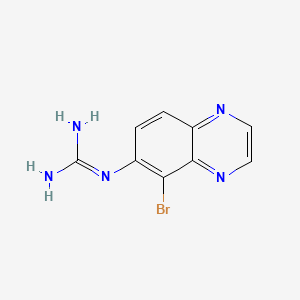
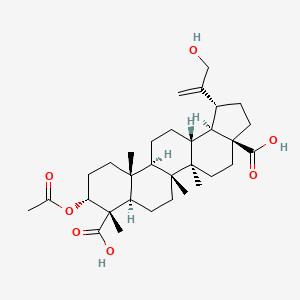
![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)
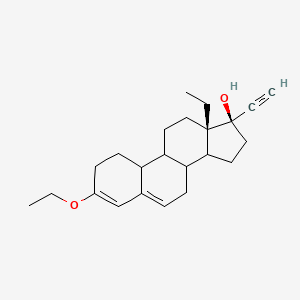
![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)
